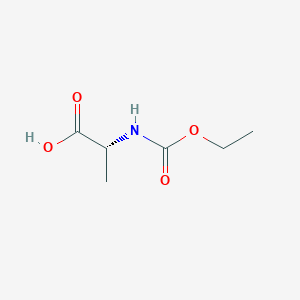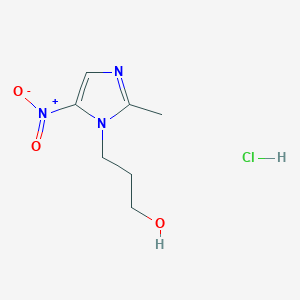
Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Ternidazole hydrochloride, a hydroxymetabolite derived from nitroimidazole, exhibits antiprotozoic properties . It is effective against protozoan organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .
Mode of Action
Ternidazole hydrochloride is a prodrug and antiprotozoal agent. The nitro group of the compound is reduced in Trichomonas by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .
Biochemical Pathways
It is known that the compound interferes with the dna synthesis of the protozoan organisms, leading to their death .
Pharmacokinetics
Ternidazole hydrochloride is rapidly and completely absorbed after oral administration . It is partly metabolized by oxidation, hydroxylation, and conjugation . Tinidazole, a compound similar to Ternidazole, is the major drug-related constituent in plasma after human treatment, along with a small amount of the 2-hydroxymethyl metabolite .
Result of Action
The primary result of Ternidazole hydrochloride’s action is the death of the protozoan organisms. This is achieved by damaging the DNA of the organisms and preventing further DNA synthesis . This leads to the effective treatment of infections caused by these organisms.
Action Environment
The action of Ternidazole hydrochloride can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with the metabolism of the drug, leading to unpleasant side effects such as nausea, vomiting, flushing, and headache . Therefore, it is recommended to avoid alcohol during treatment with Ternidazole hydrochloride .
Biochemical Analysis
Biochemical Properties
Ternidazole hydrochloride plays a role in biochemical reactions, particularly due to its antiprotozoic properties
Cellular Effects
Given its antiprotozoic properties , it may influence cell function by interacting with protozoan cells
Molecular Mechanism
The molecular mechanism of action of Ternidazole hydrochloride is not well-defined. It is a hydroxymetabolite of nitroimidazole , suggesting that it may exert its effects at the molecular level through similar mechanisms as other nitroimidazoles These could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ternidazole (hydrochloride) involves the reaction of 2-methyl-5-nitroimidazole with 3-chloropropanol under basic conditions to form the intermediate 1-(3-hydroxypropyl)-2-methyl-5-nitroimidazole. This intermediate is then treated with hydrochloric acid to yield Ternidazole (hydrochloride) .
Industrial Production Methods: Industrial production of Ternidazole (hydrochloride) typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Ternidazole (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding amino derivative.
Substitution: The major products depend on the substituent introduced, such as halides or esters.
Scientific Research Applications
Ternidazole (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Medicine: Investigated for its therapeutic potential in treating infections caused by protozoa.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole with similar antiprotozoal properties.
Tinidazole: A nitroimidazole used to treat similar infections.
Secnidazole: A nitroimidazole with a longer half-life and similar therapeutic uses.
Uniqueness: Ternidazole (hydrochloride) is unique due to its specific hydroxymetabolite structure, which may confer different pharmacokinetic properties and efficacy profiles compared to other nitroimidazoles .
Properties
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLKVODAFRGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220314 | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70028-95-4 | |
| Record name | 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
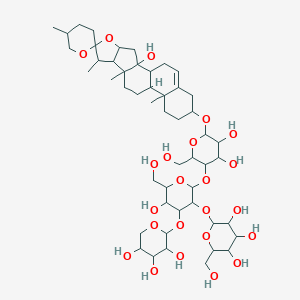




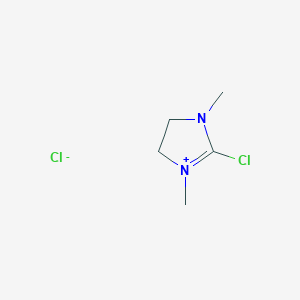

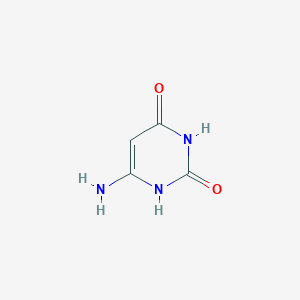
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)

